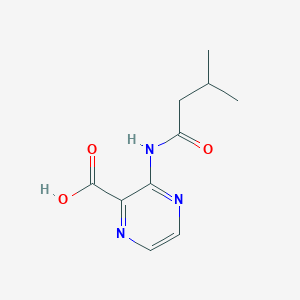
5-chloro-1-(2-chloroethyl)pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(2-chloroethyl)pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloroethyl group and a chloropyrimidone structure, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one typically involves the reaction of 2-chloroethylamine with 5-chloropyrimidine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
5-chloro-1-(2-chloroethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Hydrolysis: The chloroethyl group can undergo hydrolysis to form alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-chloro-1-(2-chloroethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
5-chloro-1-(2-chloroethyl)pyrimidin-2-one can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds have chloroethyl groups and exhibit alkylating properties.
1-(2-Chloroethyl)-3-(methyl-α-D-glucopyranos-6-yl)-1-nitrosourea: Similar in structure but with additional functional groups that may alter its reactivity and biological activity.
Carmustine: Another alkylating agent used in chemotherapy with a similar mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
Propriétés
Formule moléculaire |
C6H6Cl2N2O |
|---|---|
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
5-chloro-1-(2-chloroethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-1-2-10-4-5(8)3-9-6(10)11/h3-4H,1-2H2 |
Clé InChI |
SJNUWJQWEOXVDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)N1CCCl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)


![Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8625468.png)

![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1H-imidazol-5-yl]phenol](/img/structure/B8625493.png)





![N-[2-Methyl-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8625541.png)

